![molecular formula C17H25NO3S2 B14405373 S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine CAS No. 88389-21-3](/img/structure/B14405373.png)
S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine is an organic compound with a complex structure that includes both sulfur and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine typically involves multiple steps. One common method is the alkylation of enolate ions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an SN2 reaction . This reaction is subject to the constraints of SN2 reactions, such as the need for a good leaving group and a primary or methyl alkyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or add hydrogen atoms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms into the phenyl ring .
Aplicaciones Científicas De Investigación
S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used to study the effects of sulfur-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom can form bonds with metal ions in enzymes, affecting their activity. The phenyl group can interact with hydrophobic pockets in proteins, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
- S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine
- S-Propyl-N-{2-[(propylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine
- S-Butyl-N-{2-[(butylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine
Uniqueness
S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine is unique due to its specific combination of sulfur and phenyl groups, which confer distinct chemical properties and biological activities. The ethyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications .
Propiedades
Número CAS |
88389-21-3 |
|---|---|
Fórmula molecular |
C17H25NO3S2 |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
(2R)-2-[(2-benzyl-3-ethylsulfanylpropanoyl)amino]-3-ethylsulfanylpropanoic acid |
InChI |
InChI=1S/C17H25NO3S2/c1-3-22-11-14(10-13-8-6-5-7-9-13)16(19)18-15(17(20)21)12-23-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3,(H,18,19)(H,20,21)/t14?,15-/m0/s1 |
Clave InChI |
NAGNCDNVQZVDBZ-LOACHALJSA-N |
SMILES isomérico |
CCSC[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)CSCC |
SMILES canónico |
CCSCC(CC1=CC=CC=C1)C(=O)NC(CSCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


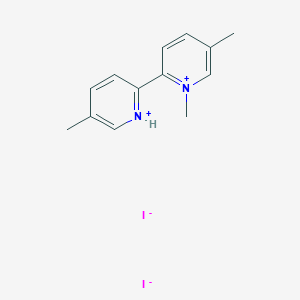
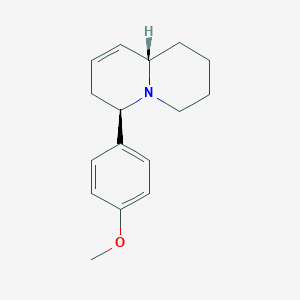
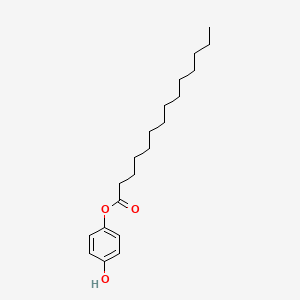
![1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14405314.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline](/img/structure/B14405315.png)
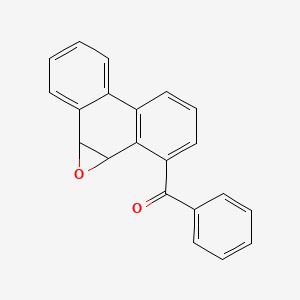
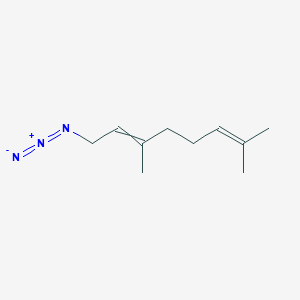
![3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14405338.png)
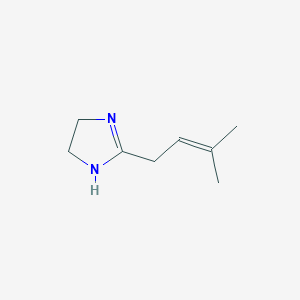
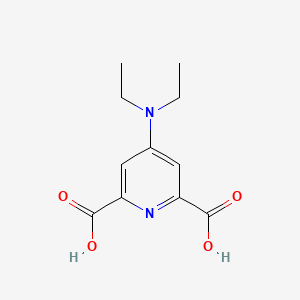
![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)
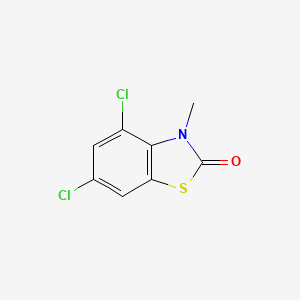
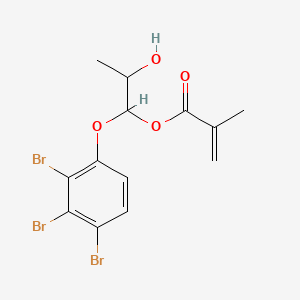
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
